molecular formula C18H13Cl2N B8431197 7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

Cat. No.: B8431197
M. Wt: 314.2 g/mol
InChI Key: KTKSXDYIVKGOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline is a useful research compound. Its molecular formula is C18H13Cl2N and its molecular weight is 314.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H13Cl2N

Molecular Weight

314.2 g/mol

IUPAC Name

7-chloro-5-(4-chlorophenyl)-6-ethenyl-2-methylquinoline

InChI

InChI=1S/C18H13Cl2N/c1-3-14-16(20)10-17-15(9-4-11(2)21-17)18(14)12-5-7-13(19)8-6-12/h3-10H,1H2,2H3

InChI Key

KTKSXDYIVKGOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C(=C2C=C1)C3=CC=C(C=C3)Cl)C=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd(PPh3)4 (52 mg, 0.045 mmol) and PdCl2(PPh3)2 (32 mg, 0.045 mmol) were added to a mixture 7-chloro-5-(4-chlorophenyl)-2-methylquinolin-6-yl trifluoromethanesulfonate (1F) (194 mg, 0.45 mmol), tributyl(vinyl)stannane (0.17 mL, 0.58 mmol), lithium chloride (57 mg, 1.4 mmol) and 2,6-di-tert-butyl-4-methylphenol (cat. amount) in 1,4-dioxane (8 mL). The reaction mixture was flushed with nitrogen, heated at 80° C. for 16 hours, and then the volatile component was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with a NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide the desired product 1G (50 mg, 35%). LCMS-ESI+ (m/z): 314.2, 316.2 (M+H)+.
Name
7-chloro-5-(4-chlorophenyl)-2-methylquinolin-6-yl trifluoromethanesulfonate
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Yield
35%

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